molecular formula C6H12O6 B12395629 D-Glucose-18O2,13C

D-Glucose-18O2,13C

Cat. No.: B12395629
M. Wt: 185.15 g/mol
InChI Key: GZCGUPFRVQAUEE-AHVQKWRTSA-N
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Description

D-Glucose-18O2,13C is a labeled form of D-glucose, a simple sugar that is essential in various biological processes. This compound is specifically labeled with the stable isotopes oxygen-18 (18O) and carbon-13 (13C), making it a valuable tool in metabolic studies and tracer experiments. The labeling allows researchers to track the metabolic pathways and interactions of glucose within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Glucose-18O2,13C involves the incorporation of the stable isotopes 18O and 13C into the glucose molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: Starting with a glucose precursor, the isotopes are introduced through specific chemical reactions.

    Biological Methods: Utilizing microorganisms such as Escherichia coli or Saccharomyces cerevisiae, which are grown in media containing 18O and 13C-labeled substrates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors with controlled conditions to optimize the incorporation of the isotopes. The glucose is then extracted and purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

D-Glucose-18O2,13C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Glucose oxidase, nitric acid, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, sulfuric acid.

Major Products

Mechanism of Action

The mechanism of action of D-Glucose-18O2,13C involves its participation in metabolic pathways similar to natural glucose. Once introduced into a biological system, it undergoes glycolysis, the tricarboxylic acid (TCA) cycle, and other metabolic processes. The labeled isotopes allow researchers to track the molecule’s journey through these pathways, providing detailed information on glucose utilization and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Glucose-18O2,13C is unique due to its dual labeling with both 18O and 13C, allowing for more comprehensive tracking and analysis of glucose metabolism. This dual labeling provides a more detailed understanding of the metabolic pathways and interactions compared to compounds labeled with only one isotope.

Properties

Molecular Formula

C6H12O6

Molecular Weight

185.15 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(18O)oxidanyl(113C)hexan(18O)al

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,7+2,9+2

InChI Key

GZCGUPFRVQAUEE-AHVQKWRTSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([13CH]=[18O])[18OH])O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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